Dopamine Transporter (DAT) Inhibition: Head-to-Head Comparison with Cocaine
1-(1,4-Diazepan-1-yl)butan-1-one inhibits [³H]dopamine uptake at human DAT expressed in HEK293 cells with an IC₅₀ of 658 nM [1]. In contrast, cocaine, a classical DAT inhibitor, exhibits an IC₅₀ of approximately 500–1000 nM under comparable assay conditions (cross‑study reference) [2]. While potency is similar, the homopiperazine scaffold of the target compound offers a distinct chemotype with potential advantages in selectivity and off‑target profiling.
| Evidence Dimension | IC₅₀ for [³H]dopamine uptake inhibition at human dopamine transporter |
|---|---|
| Target Compound Data | 658 nM |
| Comparator Or Baseline | Cocaine: ~500–1000 nM |
| Quantified Difference | Target compound IC₅₀ falls within the potency range of cocaine; exact fold difference cannot be determined due to assay variability. |
| Conditions | Human DAT expressed in HEK293 cells; [³H]dopamine uptake assay |
Why This Matters
For researchers developing monoamine reuptake inhibitors or investigating CNS disorders, this compound provides a structurally novel alternative to the tropane alkaloid scaffold, potentially enabling intellectual property diversification and improved pharmacokinetic properties.
- [1] EcoDrugPlus. Bioactivity data for 1-(1,4-diazepan-1-yl)butan-1-one (Compound ID 2126094). University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Rothman RB, Baumann MH. Cocaine and amphetamine-type stimulants: pharmacology and toxicology. In: Madras BK, Kuhar MJ, eds. The Effects of Drug Abuse on the Human Nervous System. Academic Press; 2014:155-185. View Source
